![molecular formula C10H6ClF3N2 B171132 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 1269292-85-4](/img/structure/B171132.png)
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole, also known as CFMP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound is a potent inhibitor of several enzymes, making it a promising candidate for drug development and other applications.
Wirkmechanismus
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole inhibits the activity of several enzymes, including COX-2, by binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, resulting in the inhibition of the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 activity and the reduction of inflammation. In addition, this compound has been shown to have herbicidal activity, making it a potential candidate for the development of herbicides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole is its potent inhibitory activity against several enzymes, making it a potential candidate for drug development and other applications. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole, including:
1. Further studies on the potential applications of this compound in medicine, including the development of anti-inflammatory drugs.
2. Further studies on the potential applications of this compound in agriculture, including the development of herbicides.
3. Further studies on the potential applications of this compound in material science, including the synthesis of other compounds with potential applications in electronics and other fields.
4. Further studies on the toxicity of this compound and its potential effects on human health and the environment.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole involves the reaction of 3-chlorobenzaldehyde with trifluoromethylpyrazole in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of this compound as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been extensively studied for its potential applications in several scientific fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This makes this compound a potential candidate for the development of anti-inflammatory drugs.
In agriculture, this compound has been shown to have herbicidal activity, making it a potential candidate for the development of herbicides. In material science, this compound has been used as a building block for the synthesis of other compounds with potential applications in electronics and other fields.
Eigenschaften
CAS-Nummer |
1269292-85-4 |
---|---|
Molekularformel |
C10H6ClF3N2 |
Molekulargewicht |
246.61 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6ClF3N2/c11-7-2-1-3-8(6-7)16-9(4-5-15-16)10(12,13)14/h1-6H |
InChI-Schlüssel |
BAWHNJQMQYMYHW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC=N2)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC=N2)C(F)(F)F |
Synonyme |
1-(3-chlorophenyl)-5-(trifluoroMethyl)-1H-pyrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.